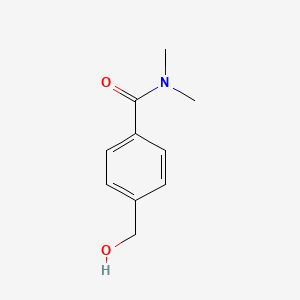

4-(hydroxymethyl)-n,n-dimethylbenzamide

説明

Contextualization within Benzamide (B126) Chemistry

The benzamide scaffold is a privileged structure in chemistry, particularly in the pharmaceutical sciences. nanobioletters.com Benzamide derivatives exhibit a vast array of biological activities, including antimicrobial, anticancer, and analgesic properties. nanobioletters.comresearchgate.netrsc.org The specific biological or chemical function of a benzamide derivative is dictated by the nature and position of substituents on both the aromatic ring and the amide nitrogen.

4-(Hydroxymethyl)-N,N-dimethylbenzamide is a disubstituted benzamide. The N,N-dimethyl substitution on the amide nitrogen places it in the category of tertiary amides. Research into the metabolism of structurally related compounds, such as N,N-dimethylbenzamide, has shown that these molecules undergo oxidative metabolism. nih.govbohrium.com Specifically, studies have identified N-(hydroxymethyl)-N-methylbenzamide as a metabolite of N,N-dimethylbenzamide, highlighting a key metabolic pathway involving the N-methyl groups. nih.govbohrium.com While the hydroxymethyl group in this compound is on the benzene (B151609) ring rather than the amide nitrogen, its presence is significant in the context of metabolic functionalization. nih.gov

Significance of the Hydroxymethyl and Dimethylamide Moieties in Chemical Biology and Medicinal Chemistry

The two key functional groups of this compound, the hydroxymethyl and the dimethylamide moieties, each contribute significantly to its chemical character and have well-established roles in chemical biology and medicinal chemistry.

The hydroxymethyl group (-CH2OH) is a primary alcohol that can profoundly influence a molecule's properties. numberanalytics.com Its introduction into a molecule, a process known as hydroxymethylation, can enhance water solubility and provide a site for hydrogen bonding, which can be crucial for interaction with biological targets like receptors or enzymes. nih.gov In medicinal chemistry, the hydroxymethyl group is a key player in both drug design and metabolism. nih.govirjes.com It can be an intrinsic part of a drug's structure or result from the metabolic oxidation of a methyl group. nih.gov These hydroxymethylated metabolites are often as active as the parent drug. nih.gov Furthermore, the hydroxymethyl group is a versatile synthetic handle, serving as a precursor for other functional groups, such as aldehydes or carboxylic acids, and is frequently used in the design of prodrugs. nih.govnih.govirjes.com

The dimethylamide moiety (-C(O)N(CH3)2) , and the related dimethylamine (B145610) (DMA) pharmacophore, are prevalent in a wide range of biologically active compounds, including numerous FDA-approved drugs. researchgate.netrsc.orgnih.gov DMA derivatives display diverse pharmacological activities, including anticancer, antihistaminic, and antimicrobial effects. rsc.orgnih.gov The dimethylamine group is considered electron-donating and can participate in various chemical reactions. rsc.org Its presence in a molecule can modulate lipid solubility and influence the compound's pharmacokinetic profile. researchgate.net The N,N-dimethylamide group itself is a common feature in solvents like dimethylformamide (DMF) and is used as a building block in the synthesis of more complex molecules. wikipedia.orgresearchgate.net

Overview of Research Trajectories for the Chemical Compound

The primary research trajectory for this compound appears to be within the field of metabolic chemistry. Studies investigating the biotransformation of related N-alkylated benzamides provide a strong precedent for its relevance. For instance, research has shown that N,N-dimethylbenzamide is metabolized to N-(hydroxymethyl)-N-methylbenzamide. nih.govbohrium.com This highlights a metabolic pathway focused on the N-alkyl groups. Parallel metabolic pathways involve the oxidation of methyl groups on aromatic rings to form hydroxymethyl groups, which are subsequently oxidized to carboxylic acids. nih.gov Therefore, a significant area of research involves understanding the formation of this compound as a potential metabolite of 4-methyl-N,N-dimethylbenzamide and its subsequent metabolic fate.

A second research trajectory lies in its application as a synthetic intermediate in organic chemistry. The hydroxymethyl group is a reactive functional group that can be readily converted into other functionalities. irjes.com This makes the compound a useful building block for constructing more complex molecules. Researchers may utilize this compound as a starting material in multi-step syntheses, leveraging the hydroxymethyl group for transformations while the dimethylamide moiety provides specific electronic and solubility characteristics. researchgate.netirjes.com

Structure

3D Structure

特性

IUPAC Name |

4-(hydroxymethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDFORUPYBJQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209263 | |

| Record name | 4-Dimethylcarbamoylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60519-03-1 | |

| Record name | 4-Dimethylcarbamoylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060519031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylcarbamoylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(Hydroxymethyl)-N,N-dimethylbenzamide

The primary methods for synthesizing the core benzamide (B126) structure are well-documented in organic chemistry. These can be adapted to produce the desired 4-(hydroxymethyl) derivative.

A cornerstone of amide synthesis is the reaction between an acyl chloride and an amine. In this approach, the corresponding benzoyl chloride is reacted with dimethylamine (B145610) to form the N,N-dimethylbenzamide moiety. For the synthesis of the title compound, this would involve 4-(hydroxymethyl)benzoyl chloride or a protected analogue. The general reaction of a benzoyl chloride with dimethylamine readily yields N,N-dimethylbenzamide. shaalaa.com

The precursor, 4-(hydroxymethyl)benzoyl chloride, can be generated from 4-(hydroxymethyl)benzoic acid using a chlorinating agent like thionyl chloride, a method analogous to the preparation of other benzoyl chlorides such as 4-(dimethylamino)benzoyl chloride. To avoid side reactions with the hydroxyl group, it is often protected during the reaction sequence, for instance, as an acetate (B1210297) ester. The protected 4-(acetoxymethyl)benzoyl chloride would then be reacted with dimethylamine, followed by a deprotection step to yield the final product. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Representative Conditions for Acyl Chloride and Amine Coupling

| Reactant 1 | Reactant 2 | Solvent | Base | Typical Temperature |

|---|---|---|---|---|

| 4-(Acetoxymethyl)benzoyl Chloride | Dimethylamine | Dichloromethane (B109758) | Triethylamine (B128534) | 0 °C to Room Temp. |

Modern synthetic methods include copper-catalyzed reactions where N,N-dimethylformamide (DMF) serves not only as a solvent but also as the dimethylamine source. These reactions can be applied to the synthesis of N,N-dimethylamides from various starting materials, including carboxylic acids. This approach avoids the need to handle gaseous dimethylamine directly. For the synthesis of this compound, 4-(hydroxymethyl)benzoic acid would be the logical starting material. The reaction is typically mediated by a copper catalyst and an oxidant.

An alternative and powerful strategy involves the synthesis of a related benzamide precursor, which is then chemically transformed into the target 4-(hydroxymethyl) derivative. This allows for the introduction of the hydroxymethyl group at a later stage in the synthesis.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The precursor, 4-formyl-N,N-dimethylbenzamide, can be selectively reduced to afford this compound. A key advantage of this route is the chemoselectivity offered by certain reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.comwikipedia.org Crucially, under standard conditions, it does not reduce less reactive carbonyl groups such as amides. masterorganicchemistry.com This selectivity allows for the clean conversion of the formyl group without affecting the N,N-dimethylamide functionality. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

Table 2: Reagents for Selective Aldehyde Reduction

| Substrate | Reducing Agent | Solvent | Product |

|---|

The synthesis can also proceed through the reduction of a carboxylic acid or ester functional group at the 4-position of the N,N-dimethylbenzamide core. For this pathway, a suitable precursor would be 4-carboxy-N,N-dimethylbenzamide or an ester derivative like methyl 4-(dimethylcarbamoyl)benzoate. The challenge in this approach is the selective reduction of the carboxylic acid or ester in the presence of the amide, as amides themselves can be reduced.

Lithium borohydride (LiBH₄) is known to selectively reduce esters to alcohols in the presence of tertiary amides. harvard.edu Therefore, treating methyl 4-(dimethylcarbamoyl)benzoate with LiBH₄ in a solvent such as tetrahydrofuran (B95107) (THF) would be an effective method. Borane (BH₃) complexes, such as BH₃·THF, are also well-known for their ability to reduce carboxylic acids more readily than esters or amides, providing another potential route for the selective reduction of 4-carboxy-N,N-dimethylbenzamide. harvard.edu

This approach involves starting with a pre-formed N,N-dimethylbenzamide that bears a different functional group at the 4-position, which can then be converted into a hydroxymethyl group. A common precursor for such transformations is a halogenated derivative, for example, 4-bromo-N,N-dimethylbenzamide. uni.lusynquestlabs.comnih.govsigmaaldrich.comsigmaaldrich.com

There are several multi-step pathways to convert the bromo-substituent into a hydroxymethyl group. One common method involves a Grignard reaction. The 4-bromo-N,N-dimethylbenzamide can be converted to its Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then react with formaldehyde (B43269) to yield the desired this compound after an acidic workup. Another route involves palladium-catalyzed carbonylation of the aryl bromide with carbon monoxide to form the corresponding ester, which is then reduced to the alcohol as described in section 2.1.3.2.

Derivatization from Related Benzamide Precursors

Advanced Synthetic Strategies and Green Chemistry Approaches

The synthesis of N,N-disubstituted benzamides can often be achieved through the coupling of a benzoic acid derivative with a secondary amine. While specific catalytic systems for the direct, efficient synthesis of this compound are not extensively detailed in the reviewed literature, general principles of green chemistry suggest that its synthesis would ideally involve catalytic methods to minimize waste and energy consumption.

Modern amide bond formation often employs catalytic cycles that avoid the use of stoichiometric activating agents, which generate significant byproducts. For instance, the development of catalytic methods for the direct amidation of carboxylic acids is a key area of green chemistry research. Such approaches could theoretically be applied to the synthesis of this compound from 4-(hydroxymethyl)benzoic acid and dimethylamine, though specific catalysts for this transformation are not prominently documented.

A patent for preparing N,N-dimethylbenzamide describes a process involving the reaction of isatoic anhydride (B1165640) with dimethylamine in various solvents, achieving high yields. google.com While this method applies to the parent compound, its adaptation for the synthesis of the 4-(hydroxymethyl) derivative would require a suitable starting material with the hydroxymethyl group already in place and protected if necessary. The principles of green synthesis would favor the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. nih.gov

The stereoselective synthesis of analogues and derivatives of this compound is a specialized area of organic synthesis. While the parent molecule itself is achiral, the introduction of stereocenters in its vicinity can lead to a wide range of chiral derivatives with potential applications in various fields, including medicinal chemistry.

Detailed methodologies for the stereoselective synthesis of direct analogues of this compound are not widely reported in the scientific literature. However, general strategies for asymmetric synthesis can be applied to create chiral derivatives. nih.gov For example, if a chiral center were to be introduced at the benzylic carbon bearing the hydroxyl group, this could be achieved through the asymmetric reduction of a corresponding ketone precursor using chiral catalysts or reagents.

The synthesis of chiral amides and peptides often relies on racemization-free coupling reagents to maintain the stereochemical integrity of the starting materials. rsc.org While this compound is not an amino acid, the principles of stereoselective synthesis would be paramount in the creation of its chiral analogues. The development of chiral hydroxamic acid ligands has also been significant in the asymmetric synthesis of natural products, and similar ligand-based strategies could be envisioned for the synthesis of chiral derivatives of this benzamide. mdpi.com

Functional Group Interconversions and Derivatization at the Hydroxymethyl Group

The hydroxymethyl group of this compound is a versatile functional handle that can be readily transformed into other functional groups, allowing for the synthesis of a variety of derivatives.

The benzylic alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 4-formyl-N,N-dimethylbenzamide, or the carboxylic acid, 4-carboxy-N,N-dimethylbenzamide, depending on the choice of oxidizing agent and reaction conditions.

Manganese dioxide (MnO₂) is a mild and selective reagent commonly used for the oxidation of benzylic alcohols to aldehydes. indexcopernicus.comnih.gov The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent such as dichloromethane or chloroform. indexcopernicus.com This method is highly chemoselective for allylic and benzylic alcohols, leaving other alcohol functionalities in a molecule untouched. nih.gov The heterogeneous nature of the reaction allows for easy separation of the manganese byproducts by filtration. nih.gov

For the oxidation to the carboxylic acid, stronger oxidizing agents are required. For instance, benzylic C-H bonds of alkyl benzenes can be oxidized to benzoic acids, and similar transformations can be applied to benzylic alcohols. google.com While specific conditions for the oxidation of this compound to its carboxylic acid derivative are not detailed, general methods for the oxidation of primary benzylic alcohols to carboxylic acids, such as using potassium permanganate (B83412) (KMnO₄) or chromic acid, could be employed.

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Reagent(s) | Typical Conditions |

|---|---|---|---|

| This compound | 4-formyl-N,N-dimethylbenzamide | Manganese dioxide (MnO₂) | Stirring in CH₂Cl₂ or CHCl₃ at room temperature |

| This compound | 4-carboxy-N,N-dimethylbenzamide | Potassium permanganate (KMnO₄) | Basic aqueous solution, followed by acidification |

The hydroxyl group of this compound can undergo etherification and esterification to yield a variety of derivatives.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. scbt.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. For this compound, this would involve its reaction with a base followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.

Esterification: The esterification of the hydroxymethyl group can be readily achieved by reacting it with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative such as an acid chloride or an acid anhydride. The reaction with an acid chloride, for example, acetyl chloride, is typically carried out in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct. This method is efficient for producing esters from benzylic alcohols.

Table 2: Etherification and Esterification of this compound

| Reaction Type | Reactants | Product | Typical Conditions |

|---|---|---|---|

| Etherification (Williamson) | This compound, NaH, Alkyl halide (R-X) | 4-((alkoxy)methyl)-N,N-dimethylbenzamide | Anhydrous solvent (e.g., THF), room temperature |

| Esterification | This compound, Acyl chloride (R-COCl) | 4-(((acyloxy)methyl)carbonyl)-N,N-dimethylbenzamide | Pyridine or triethylamine as base, CH₂Cl₂ as solvent |

The hydroxymethyl group can be converted to a halomethyl group, which is an excellent electrophile for subsequent nucleophilic substitution reactions.

Halogenation: The conversion of a benzylic alcohol to a benzylic halide can be achieved using various reagents. Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides. indexcopernicus.com The reaction mechanism can vary, but for primary alcohols, it often proceeds via an SN2 pathway. indexcopernicus.com Similarly, phosphorus tribromide (PBr₃) can be used to convert the alcohol to the corresponding bromide. These benzylic halides are generally more reactive than their non-benzylic counterparts in nucleophilic substitution reactions. google.comnih.gov

Nucleophilic Substitution: Benzylic halides are highly susceptible to nucleophilic substitution reactions due to the stability of the potential benzylic carbocation intermediate in an SN1 reaction or the accessibility of the benzylic carbon in an SN2 reaction. nih.govrsc.org A wide range of nucleophiles can be used to displace the halide, including amines, cyanides, azides, and thiolates, leading to a diverse array of derivatives. rsc.org

Table 3: Halogenation and Nucleophilic Substitution

| Reaction | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Chlorination | This compound | Thionyl chloride (SOCl₂) | 4-(chloromethyl)-N,N-dimethylbenzamide |

| Bromination | This compound | Phosphorus tribromide (PBr₃) | 4-(bromomethyl)-N,N-dimethylbenzamide |

| Nucleophilic Substitution | 4-(halomethyl)-N,N-dimethylbenzamide | Nucleophile (e.g., KCN, NaN₃, RNH₂) | 4-((substituted)methyl)-N,N-dimethylbenzamide |

Reactivity and Reaction Mechanisms of the Chemical Compound

The reactivity of this compound is dictated by its three primary functional components: the amide bond, the benzylic hydroxymethyl group, and the substituted aromatic ring. Each site exhibits characteristic reactions under specific conditions.

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions, yielding 4-(hydroxymethyl)benzoic acid and dimethylamine.

The acid-catalyzed hydrolysis of tertiary amides like N,N-dimethylbenzamide proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon youtube.comkhanacademy.org. This is the preferred site of protonation as the nitrogen lone pair is involved in resonance with the carbonyl group, making it less basic youtube.com.

Under basic conditions, the amide bond undergoes hydrolysis via nucleophilic acyl substitution. The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This step is typically the rate-determining step in the hydrolysis of amides and leads to the formation of a tetrahedral intermediate wikipedia.org. This intermediate then collapses, ejecting the dimethylamide anion, which is a poor leaving group. The reaction is driven forward by the subsequent acid-base reaction where the strongly basic dimethylamide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and dimethylamine. Studies on the alkaline hydrolysis of the parent compound, N,N-dimethylbenzamide, have been reported osti.gov.

The presence of the hydroxymethyl group at the para position raises the possibility of intramolecular catalysis. While direct evidence for this compound is scarce, studies on other molecules have shown that a suitably positioned hydroxyl group can participate in amide hydrolysis acs.org. In a hypothetical scenario, the hydroxyl group could act as an intramolecular nucleophile, attacking the amide carbonyl to form a cyclic intermediate, or it could function as a general base, deprotonating the attacking water molecule to enhance its nucleophilicity. However, the para-positioning makes direct intramolecular nucleophilic attack sterically impossible. A general-base catalysis mechanism, while plausible in other systems, would be less effective over such a distance without a flexible linker rsc.org.

The benzylic alcohol functionality is a key site for chemical modification through oxidation, esterification, and etherification.

Oxidation : Benzylic alcohols can be readily oxidized to the corresponding carbonyl compounds. Various methods, including enzymatic and chemical approaches, can achieve the oxidation of benzylic alcohols to aldehydes or ketones oaepublish.comrsc.orgacs.org. The oxidation of this compound would yield 4-formyl-N,N-dimethylbenzamide. Further oxidation under more vigorous conditions could lead to the formation of 4-carboxy-N,N-dimethylbenzamide.

Esterification : The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or proceeds via a highly reactive acylating agent google.com. For instance, reaction with acetic anhydride would yield 4-(acetoxymethyl)-N,N-dimethylbenzamide. Such esterification has been demonstrated for related compounds like 4-chloro-N-(hydroxymethyl)benzamide, where the formation of an acetate ester serves to create a more reactive electrophile nih.gov.

Etherification : The formation of ethers from the hydroxymethyl group is also a feasible transformation. Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would produce the corresponding ether. For example, reacting this compound with benzyl (B1604629) bromide in the presence of a base like potassium carbonate would yield 4-(benzyloxymethyl)-N,N-dimethylbenzamide chemspider.com.

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Oxidation | Mild Oxidizing Agent (e.g., MnO₂) | 4-formyl-N,N-dimethylbenzamide |

| Esterification | Acetic Anhydride, Catalyst | 4-(acetoxymethyl)-N,N-dimethylbenzamide |

| Etherification | Alkyl Halide, Base | 4-(alkoxymethyl)-N,N-dimethylbenzamide |

The reactivity of the benzene (B151609) ring towards substitution is influenced by the electronic properties of the two existing substituents.

Electrophilic Aromatic Substitution (EAS) : In EAS reactions, the directing effects of the substituents determine the position of the incoming electrophile. The -CH₂OH (hydroxymethyl) group and the -CON(CH₃)₂ (N,N-dimethylcarboxamide) group have competing effects.

The hydroxymethyl group is generally considered a weak activating or deactivating group and an ortho, para-director. The oxygen's lone pairs can donate electron density to the ring via resonance, stabilizing the carbocation intermediate formed during ortho and para attack organicchemistrytutor.comstackexchange.com.

The N,N-dimethylcarboxamide group is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the ring through both induction and resonance, making the ring less reactive and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the partially positive carbonyl carbon organicchemistrytutor.comcognitoedu.orglibretexts.org.

In this compound, the two groups are para to each other. The hydroxymethyl group directs incoming electrophiles to its ortho positions (carbons 2 and 6). The amide group directs to its meta positions (also carbons 2 and 6). Therefore, the directing effects of both groups are synergistic, strongly favoring electrophilic substitution at the positions ortho to the hydroxymethyl group.

Nucleophilic Aromatic Substitution (SNAr) : SNAr reactions typically require the presence of a strong electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group (like a halogen) wikipedia.org. The N,N-dimethylcarboxamide group is electron-withdrawing, but it is weaker than prototypical activating groups like the nitro group (-NO₂) rsc.org. The unsubstituted ring of this compound is not sufficiently electron-deficient to undergo SNAr with common nucleophiles. If a leaving group were present on the ring, the amide group would activate the ortho and para positions relative to itself for nucleophilic attack wikipedia.org. Recent research has also indicated that an amide directing group can facilitate ortho-specific SNAr reactions even on rings without strong electron-withdrawing groups rsc.org.

The metabolism of this compound in biological systems is expected to involve several key enzymatic pathways, primarily mediated by Cytochrome P450 (CYP450) enzymes mdpi.comnih.gov.

The likely metabolic transformations include:

N-Demethylation : A primary metabolic pathway for many N,N-dimethyl substituted compounds is oxidative N-dealkylation. Studies on the parent compound, N,N-dimethylbenzamide, show that it undergoes metabolism to form N-(hydroxymethyl)-N-methylbenzamide, which is an unstable intermediate that can lead to the N-demethylated product, 4-(hydroxymethyl)-N-methylbenzamide nih.govbohrium.com. Further demethylation could produce 4-(hydroxymethyl)benzamide. This process is typically catalyzed by CYP450 enzymes mdpi.com.

Oxidation of the Hydroxymethyl Group : The benzylic alcohol is a prime target for enzymatic oxidation. Alcohol dehydrogenases or CYP450 enzymes can oxidize the hydroxymethyl group first to an aldehyde (4-formyl-N,N-dimethylbenzamide) and then further to a carboxylic acid (4-carboxy-N,N-dimethylbenzamide) oaepublish.comnih.gov. This pathway is common for benzylic alcohols wikipedia.org.

Ring Hydroxylation : While less common for rings already bearing an oxygen-containing substituent, aromatic hydroxylation at one of the available ring positions is another possible CYP450-mediated reaction nih.gov.

Conjugation : The primary metabolites, particularly the carboxylic acid formed from oxidation or the parent alcohol itself, can undergo Phase II conjugation reactions. This involves coupling with endogenous molecules like glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are easily excreted mdpi.comnih.gov.

| Metabolic Pathway | Enzyme Family | Potential Metabolite |

|---|---|---|

| N-Demethylation | Cytochrome P450 | 4-(hydroxymethyl)-N-methylbenzamide |

| Hydroxymethyl Oxidation | Alcohol Dehydrogenase / CYP450 | 4-formyl-N,N-dimethylbenzamide |

| Aldehyde Oxidation | Aldehyde Dehydrogenase / CYP450 | 4-carboxy-N,N-dimethylbenzamide |

| Glucuronidation | UGT (UDP-glucuronosyltransferase) | Glucuronide conjugate of the parent or a metabolite |

Mechanisms of Enzymatic Transformations and Metabolism

Role of Carbon-Centered Radical Intermediates

The precise mechanism of hydrogen abstraction by cytochrome P450 in the N-dealkylation of tertiary amides has been a subject of investigation. For amides, the prevailing evidence suggests a mechanism involving the formation of a carbon-centered radical. nih.gov This is in contrast to some amines where a nitrogen radical cation may be formed. nih.gov

The proposed mechanism for N,N-dialkylbenzamides involves the abstraction of a hydrogen atom from one of the N-methyl groups by the activated oxygen species of the cytochrome P450 enzyme. nih.gov This generates a carbon-centered radical on the methyl group. This radical intermediate is then thought to rapidly recombine with the hydroxyl radical equivalent at the enzyme's active site, a process often referred to as "oxygen rebound," to form the N-(hydroxymethyl) intermediate. nih.gov

Experimental studies using N-cyclopropylmethylbenzamide as a probe to trap such radical intermediates have been attempted. The rationale is that a cyclopropylmethyl radical would rapidly rearrange. However, the failure to detect rearranged products suggests that the oxygen rebound step is significantly faster than the radical rearrangement, which is consistent with the formation of a short-lived carbon-centered radical intermediate. nih.gov Further supporting the carbon-centered radical mechanism, studies with an N-cyclopropylamide substrate did not show metabolism of the cyclopropyl (B3062369) ring itself, which would be more likely if a nitrogen radical cation were formed. nih.gov

The expected metabolic pathway for this compound, based on analogous compounds, is summarized in the table below.

Table 1: Expected Metabolic Products of this compound via Oxidative Dealkylation

| Parent Compound | Intermediate | Primary Metabolite | Secondary Metabolite | Byproduct |

|---|---|---|---|---|

| This compound | 4-(hydroxymethyl)-N-(hydroxymethyl)-N-methylbenzamide | 4-(hydroxymethyl)-N-methylbenzamide | 4-(hydroxymethyl)benzamide | Formaldehyde |

Iii. Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Specific experimental NMR data for 4-(hydroxymethyl)-n,n-dimethylbenzamide is not available in the surveyed literature.

¹H NMR Spectral Analysis

A detailed analysis of the proton NMR spectrum is not possible due to the absence of experimental data.

¹³C NMR Spectral Analysis

A detailed analysis of the carbon-13 NMR spectrum is not possible due to the absence of experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound could not be located.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound is not available, preventing the identification and assignment of characteristic absorption bands for its functional groups.

Chromatographic Methods for Purity Assessment and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

There are no available studies detailing the use of GC-MS for the analysis of this compound. Therefore, information regarding its retention time, mass spectrum under GC-MS conditions, and use for purity assessment or quantification is unavailable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound. While specific, validated methods for this particular analyte are not extensively detailed in publicly available literature, typical analytical approaches for structurally similar benzamide (B126) derivatives can be readily adapted.

A common strategy involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. A C18 column is frequently the stationary phase of choice, offering a non-polar environment for the separation. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to ensure sharp peak shapes and reproducible retention times. For mass spectrometry-compatible methods, volatile buffers like formic acid are preferred.

Detection is typically achieved using a UV detector, as the benzene (B151609) ring in this compound absorbs ultraviolet light. The selection of the detection wavelength is optimized to the absorbance maximum of the compound to ensure the highest sensitivity.

Below is a representative table of HPLC parameters that could be employed for the analysis of this compound, based on methods for analogous compounds.

| Parameter | Typical Conditions |

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

| Detection | UV at a specified wavelength (e.g., 254 nm) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound, particularly in complex matrices such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

The chromatographic component of an LC-MS/MS method for this compound would be similar to the HPLC conditions described previously, with a focus on using MS-compatible mobile phases. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

In the mass spectrometer, the precursor ion (the ionized molecule of this compound) is selected and then fragmented to produce characteristic product ions. The transitions from the precursor ion to these specific product ions are monitored, providing a high degree of selectivity and reducing background noise. This process, known as multiple reaction monitoring (MRM), allows for accurate quantification even at very low concentrations.

The following table outlines plausible LC-MS/MS parameters for the analysis of this compound.

| Parameter | Typical Conditions |

| Chromatography System | UHPLC/HPLC system |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Spectrometer | Triple Quadrupole |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound |

| Product Ions (Q3) | Specific fragments resulting from the collision-induced dissociation of the precursor ion |

| Collision Gas | Argon or Nitrogen |

| Capillary Voltage | Optimized for the analyte |

| Source Temperature | Optimized for desolvation |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the solid-state structure of a crystalline material. For this compound, single-crystal XRD could provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. This technique is the gold standard for unambiguous structure determination of crystalline solids.

The process involves growing a suitable single crystal of the compound, which is then mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal.

Analysis of the diffraction data allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal). Further refinement of the data leads to the precise coordinates of each atom in the molecule, confirming its connectivity and conformation in the solid state.

| Parameter | Illustrative Data |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P2₁2₁2₁, etc. |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å |

| α = [value]°, β = [value]°, γ = [value]° | |

| Volume (V) | [value] ų |

| Z (Molecules per unit cell) | [integer] |

| Calculated Density (ρ) | [value] g/cm³ |

| Radiation | e.g., Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | [value] K |

| Final R-factor | [value] |

Iv. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the molecule's structure, energy, and reactivity. Studies on benzamide (B126) derivatives often employ DFT with hybrid functionals like B3LYP to achieve a balance between accuracy and computational cost researchgate.net. These calculations provide a foundational understanding of the intrinsic properties of 4-(hydroxymethyl)-n,n-dimethylbenzamide.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity nih.gov.

For this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the dimethylamino group, while the LUMO is distributed over the carbonyl group and the aromatic ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The energy gap dictates the wavelength of light the molecule absorbs for a π - π* transition, which is crucial for its spectroscopic properties mdpi.com. A smaller energy gap suggests the molecule can be excited by longer wavelengths of light.

Table 1: Representative Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.35 | Indicator of chemical stability and reactivity |

Note: The values presented are representative for a substituted benzamide and are calculated using DFT/B3LYP methods. Actual values may vary based on the specific basis set and computational model.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing crucial information about its reactive sites. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential nih.gov.

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atom of the carbonyl group, making it a primary site for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the hydroxymethyl group exhibits a strong positive potential (blue), identifying it as a key site for nucleophilic interactions and hydrogen bond donation. This analysis is vital for predicting how the molecule will interact with biological receptors and other molecules nih.gov.

For this compound, significant delocalization occurs from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (π) of the carbonyl group and the benzene ring. The most significant interactions typically involve the lone pair of the amide nitrogen (nN) donating into the antibonding π orbital of the carbonyl group (C=O), which stabilizes the amide bond. Another key interaction is the delocalization from the π orbitals of the benzene ring to the π* orbitals of the carbonyl group. These hyperconjugative interactions are fundamental to the molecule's electronic structure and stability.

Table 2: Key NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π (Cring-Cring) | π* (C=O) | 20.5 | π-π* Conjugation |

| n (Ocarbonyl) | σ* (N-Camide) | 15.2 | Lone Pair Delocalization |

| n (Namide) | π* (C=O) | 55.8 | Amide Resonance |

| π (Cring-Cring) | π* (Cring-Cring) | 18.9 | Ring Delocalization |

Note: E(2) energies are representative values for substituted benzamides, illustrating the magnitude of stabilization from intramolecular charge transfer.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein . This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level researchgate.net. For this compound, docking simulations can identify its potential binding modes and affinities with various biological targets.

Docking algorithms explore numerous possible conformations of the ligand within the active site of a receptor, calculating a "docking score" or binding energy for each pose mdpi.com. This score, typically expressed in kcal/mol, estimates the binding affinity, with lower (more negative) values indicating a more stable ligand-receptor complex nih.gov.

Simulations involving benzamide derivatives docked into enzyme active sites, such as acetylcholinesterase (AChE) or beta-secretase 1 (BACE1), reveal that the molecule's orientation is guided by its ability to form favorable interactions with amino acid residues nih.gov. The benzamide core often serves as a scaffold, positioning the hydroxymethyl and dimethylamino groups to interact with specific pockets within the active site. The predicted binding affinity provides a quantitative measure of the ligand's potential efficacy.

Table 3: Representative Molecular Docking Results for a Benzamide Derivative

| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|

| Acetylcholinesterase (AChE) | -8.1 | 385 |

| Beta-secretase 1 (BACE1) | -8.2 | 350 |

| PfDHODH | -4.8 | - |

| COVID-19 Main Protease (6LU7) | -8.8 | 325.66 |

Note: Data is compiled from docking studies on various benzamide derivatives against different protein targets to illustrate typical affinity ranges nih.gov.

The stability of the ligand-receptor complex is governed by non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. The hydroxymethyl group of this compound is a potent hydrogen bond donor (via its -OH group) and acceptor (via its oxygen atom). The carbonyl oxygen is also a strong hydrogen bond acceptor.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and stability. For this compound, while specific MD simulation studies are not extensively documented in publicly available literature, the conformational landscape can be inferred from studies on analogous benzamide derivatives. These simulations reveal the flexibility of the benzamide scaffold and the influence of substituents on its dynamic behavior.

MD simulations of similar benzamide derivatives have been employed to explore their conformational preferences in different environments, such as in vacuum or in the presence of explicit solvent molecules. These simulations typically involve calculating the potential energy of the molecule as a function of its atomic coordinates and integrating Newton's equations of motion to track the trajectory of each atom over time. Analysis of these trajectories can reveal the most populated conformational states, the energy barriers between them, and the flexibility of different parts of the molecule.

Table 1: Key Dihedral Angles Influencing the Conformation of Benzamide Derivatives

| Dihedral Angle | Description | Expected Behavior for this compound |

| C(aryl)-C(aryl)-C(carbonyl)-N | Torsion angle defining the orientation of the amide group relative to the phenyl ring. | Likely to favor a near-planar arrangement to maximize π-conjugation, with specific low-energy conformations. |

| C(aryl)-C(carbonyl)-N-C(methyl) | Torsion angles defining the orientation of the N,N-dimethyl groups. | The C(carbonyl)-N bond has a high rotational barrier, leading to relatively stable cis or trans arrangements of the methyl groups. |

| C(aryl)-C(aryl)-C(hydroxymethyl)-O | Torsion angle defining the orientation of the hydroxymethyl group. | This group is expected to be flexible, with its orientation influenced by interactions with the solvent and other parts of the molecule. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies employ computational models to correlate molecular descriptors with observed activities, thereby guiding the design of new molecules with improved properties. While specific computational SAR studies for this compound are not detailed in the provided search results, the principles and methodologies can be discussed in the context of benzamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational SAR approach. In a typical QSAR study of benzamide derivatives, a series of related compounds with known biological activities (e.g., enzyme inhibition, receptor binding) are selected. For each compound, a set of molecular descriptors is calculated. These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, electrostatic potential), and conformational parameters.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques.

For a compound like this compound, a computational SAR study would involve synthesizing and testing a series of analogs where the hydroxymethyl group, the N,N-dimethyl groups, or the substitution pattern on the benzene ring are systematically modified. For example, the hydroxymethyl group could be replaced with other functional groups like a carboxyl, methoxy, or amino group to probe the effect of hydrogen bonding and polarity at this position. Similarly, the N,N-dimethyl groups could be altered to investigate the impact of steric bulk and basicity on activity.

The insights gained from such a study can be summarized in a conceptual SAR table.

Table 2: Illustrative Structure-Activity Relationship (SAR) Insights for Substituted Benzamides

| Position of Substitution | Type of Substituent | General Impact on Activity (Hypothetical) | Rationale |

| 4-position (para) | Hydroxymethyl (-CH₂OH) | May enhance activity through hydrogen bonding interactions with the target protein. | The hydroxyl group can act as a hydrogen bond donor and acceptor. |

| 4-position (para) | Methoxy (-OCH₃) | Could modulate electronic properties and lipophilicity, potentially altering binding affinity. | The methoxy group is a hydrogen bond acceptor and is more lipophilic than a hydroxymethyl group. |

| N,N-substituents | Dimethyl (-N(CH₃)₂) | Provides a certain steric profile and basicity. Modifications could impact binding and solubility. | Altering the size of the alkyl groups on the nitrogen can probe the steric tolerance of the binding pocket. |

| Other ring positions | Electron-withdrawing or -donating groups | Can influence the electronic distribution of the entire molecule, affecting target interactions. | Modifying the electronics of the phenyl ring can impact pi-stacking or other electronic interactions with the target. |

Note: This table is illustrative and based on general principles of SAR. The specific impact of substituents would depend on the particular biological target and its binding site characteristics. The information is derived from general knowledge of QSAR studies on benzamide derivatives, not from a specific study on this compound.

V. Biological and Pharmacological Relevance

Medicinal Chemistry Applications and Drug Discovery

4-(Hydroxymethyl)-n,n-dimethylbenzamide serves as a versatile building block in the synthesis of various pharmaceutical and biologically active compounds. Its chemical structure, featuring a hydroxymethyl group and a dimethylbenzamide moiety, makes it a useful reagent for constructing larger, more complex molecules. A primary application is in the synthesis of potent and selective inhibitors of human non-pancreatic secretory phospholipase A2 (hnps-PLA2). Additionally, it is employed as a reagent in the creation of quinoline-3-carboxamides, which function as novel allosteric enhancers of the A3 adenosine (B11128) receptor.

The utility of this compound as a synthetic building block inherently positions it as a potential scaffold in the development of new drugs. A scaffold in medicinal chemistry refers to a core chemical structure upon which various modifications can be made to develop a library of related compounds. The defined structure of this compound, with its reactive hydroxymethyl group, allows for the attachment of different chemical moieties, enabling the exploration of structure-activity relationships in drug discovery programs.

While direct modulation of biological targets by this compound is not documented, it is instrumental in the synthesis of compounds that do modulate specific biological targets.

Table 1: Documented Synthetic Applications in Developing Biological Target Modulators

| Target Class | Specific Target/Molecule Class | Role of this compound |

|---|---|---|

| Enzymes | Human non-pancreatic secretory phospholipase A2 (hnps-PLA2) inhibitors | Reagent in synthesis |

Potential Biological Activities and Mechanisms of Action

There is currently a lack of scientific literature detailing the direct biological activities and mechanisms of action for this compound itself. The available information focuses on the biological activities of the molecules synthesized using this compound as a starting material or intermediate.

No research findings were identified that specifically investigate or establish the anticancer properties of this compound.

No research findings were identified that specifically investigate or establish the antiviral properties of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Anti-inflammatory Effects

Currently, there is a lack of specific published data detailing the anti-inflammatory effects of this compound. While various benzamide (B126) derivatives have been investigated for anti-inflammatory properties, dedicated studies on this particular compound are not available in the reviewed scientific literature.

Antimicrobial and Antioxidant Properties

Similar to its anti-inflammatory profile, the antimicrobial and antioxidant capacities of this compound have not been specifically documented in publicly accessible research. Although related phenolic compounds and other benzamide derivatives have been assessed for these properties, data focusing solely on this molecule is absent.

Enzyme Inhibition and Modulation

The metabolic pathway of related benzamides provides insight into potential enzyme interactions. The metabolism of N-hydroxymethylbenzamide, a structural precursor, is catalyzed by horse liver alcohol dehydrogenase and can be inhibited by pyrazole, a known inhibitor of this enzyme. nih.govnih.gov

While direct enzyme inhibition studies on this compound are not specified, the broader class of benzamide derivatives has been investigated for such properties. For instance, a series of benzamide and picolinamide (B142947) derivatives with a dimethylamine (B145610) side chain were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases. nih.govresearchgate.net The research revealed that the substitution pattern on the benzamide ring significantly influences inhibitory activity. nih.govresearchgate.net Specifically, compounds with para-substituted side chains, which corresponds to the position of the hydroxymethyl group in the target compound, showed more potent inhibition against AChE. nih.govresearchgate.net

Table 1: AChE/BChE Inhibition by Related Benzamide Derivatives This table presents data for related compounds to illustrate the inhibitory potential of the benzamide scaffold and is not data for this compound itself.

| Compound ID | Structure | Target Enzyme | IC₅₀ (μM) | Selectivity (AChE/BChE) |

|---|---|---|---|---|

| 7a | 4-(dimethylaminomethyl)picolinamide | AChE | 2.49 ± 0.19 | 99.40 |

| 4a | 4-(dimethylaminomethyl)benzamide | AChE | >200 | - |

Source: Adapted from Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. nih.govresearchgate.net

Investigation of Metabolites and Metabolic Pathways

The study of N,N-dimethylbenzamide, a close structural analog, provides a strong model for the metabolic fate of this compound. The primary metabolic reactions involve oxidative N-demethylation.

Identification of N-(hydroxymethyl)-N-methylbenzamide as a Metabolite

In vitro studies using mouse liver preparations have successfully identified N-(hydroxymethyl)-N-methylbenzamide as a metabolite of N,N-dimethylbenzamide. nih.govbohrium.com This transformation is a key step in the oxidative metabolism of N,N-dimethyl amides, where one of the N-methyl groups is hydroxylated to form an N-hydroxymethyl intermediate, also known as an N-methylol. nih.govbohrium.com This finding suggests that this compound would likely undergo a similar metabolic conversion to produce 4-(hydroxymethyl)-N-(hydroxymethyl)-N-methylbenzamide.

Stability and Degradation of Metabolites

The stability of the N-hydroxymethyl metabolite is a critical factor in its subsequent fate. Research has shown that N-(hydroxymethyl)-N-methylbenzamide is notably less stable than its secondary amide counterpart, N-(hydroxymethyl)-benzamide, particularly under alkaline conditions. nih.govbohrium.com This instability leads to its degradation, which produces formaldehyde (B43269). nih.govbohrium.com This degradation pathway was confirmed as N-(hydroxymethyl)-N-methylbenzamide, unlike more stable N-hydroxymethyl derivatives, tested positive in a colorimetric assay for formaldehyde. nih.govbohrium.com

Structure-Activity Relationship (SAR) Studies

SAR studies on benzamide derivatives have revealed key structural features that influence their metabolic stability and biological activity.

Influence on Metabolite Stability : The stability of the N-methylol intermediates formed during metabolism is highly dependent on the substitution on the amide nitrogen. nih.govbohrium.com Substitution on the nitrogen atom that bears the methyl group—as is the case with N,N-dimethylbenzamides—markedly decreases the stability of the resulting N-methylol. nih.govbohrium.com In contrast, substitution at the 4-position of the phenyl ring does not significantly affect the stability of the N-(hydroxymethyl)-benzamide derivatives. nih.govbohrium.com This implies that the 4-hydroxymethyl group on the target compound is not expected to alter the inherent instability of the N-(hydroxymethyl)-N-methylamide metabolite.

Influence on Enzyme Inhibition : As noted in section 5.2.5, the position of substituents on the benzamide ring is crucial for enzyme inhibitory activity. In studies of cholinesterase inhibitors, placing the side chain at the para-position of the benzamide ring resulted in more potent and selective AChE inhibition compared to ortho- or meta-substituted analogs. nih.govresearchgate.net This highlights the importance of the substitution pattern for designing active benzamide-based enzyme inhibitors.

Vi. Advanced Materials Science Applications

Applications in Polymer Science and Functional Materials

While direct studies on the polymerization of 4-(hydroxymethyl)-n,n-dimethylbenzamide are limited, research on structurally analogous compounds provides a strong indication of its potential. For instance, the radical copolymerization of N,N-dimethyl-α-(hydroxymethyl)acrylamide (DMαHAA) with N,N-diethylacrylamide (DEAA) has been successfully demonstrated. nih.govmdpi.com In this study, although the homopolymerization of DMαHAA did not yield a polymer, its copolymerization with DEAA resulted in a series of copolymers with varying compositions. nih.govmdpi.com

These copolymers exhibited thermo-responsive properties in water, with their lower critical solution temperature (LCST) being tunable by altering the DMαHAA content. nih.gov This suggests that incorporating a hydroxymethyl-functionalized monomer can systematically modify the hydrophilic-hydrophobic balance and, consequently, the temperature-dependent solubility of the polymer. It is plausible that this compound could be employed in a similar fashion as a comonomer to introduce hydroxyl functionalities into a polymer backbone. These hydroxyl groups can serve as sites for further modification, cross-linking, or to enhance properties such as hydrophilicity and adhesion.

Table 1: Radical Copolymerization of N,N-dimethyl-α-(hydroxymethyl)acrylamide (DMαHAA) with N,N-diethylacrylamide (DEAA) nih.govmdpi.com (Note: This table presents data for a structurally similar compound to illustrate potential applications.)

| Feed Ratio (DMαHAA/DEAA) | Copolymer Composition (mol% DMαHAA) | Cloud Point (Tc) in Water (°C) |

| 10/90 | 9 | 32 |

| 20/80 | 18 | 36 |

| 30/70 | 28 | 42 |

| 40/60 | 38 | 49 |

| 50/50 | 48 | 56 |

| 60/40 | 58 | 64 |

| 70/30 | 65 | 69 |

Role as a Building Block for Advanced Materials

The "building block" approach is a cornerstone of modern materials design, where molecules with specific functionalities are assembled into larger, more complex structures. The presence of the reactive hydroxymethyl group in this compound allows it to be incorporated into various material frameworks, such as polyesters, polyurethanes, and other condensation polymers.

Development of Sensors and Probes

The development of chemical sensors and probes often relies on molecules that can selectively interact with an analyte of interest, leading to a detectable signal. The structure of this compound offers possibilities for its use as a precursor in the synthesis of such molecules. The hydroxymethyl group can be chemically modified to attach a reporter group (e.g., a fluorophore) or a recognition moiety that specifically binds to a target molecule.

Furthermore, benzamide (B126) derivatives have been explored for the development of probes for medical imaging. For instance, radiofluorinated nicotinamide (B372718) and picolinamide (B142947) derivatives, which share the core benzamide structure, have been investigated as diagnostic probes for melanoma detection. nih.gov These probes are designed to bind to melanin, and their development showcases the adaptability of the benzamide structure for creating targeted molecular probes. nih.gov While not a direct application of this compound, this research underscores the potential for developing sensors and probes based on its fundamental chemical structure.

Vii. Future Research Directions and Emerging Trends

Novel Synthetic Methodologies

The synthesis of benzamides is a cornerstone of organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods remains a key research focus. Future efforts concerning 4-(hydroxymethyl)-n,n-dimethylbenzamide and its analogues are likely to pivot towards several innovative approaches.

Green Chemistry Approaches: Conventional amide synthesis often involves harsh reagents and generates significant waste. Green chemistry principles are driving the development of more environmentally benign alternatives. For instance, methods utilizing enol esters as acyl donors under solvent- and catalyst-free conditions have been reported for the synthesis of various benzamides. wikipedia.orgrsc.org These approaches, which can proceed at room temperature, offer high yields and simple product isolation, often through crystallization, thereby reducing the environmental footprint. wikipedia.orgrsc.orgresearchgate.net One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also gaining traction. The use of heterogeneous catalysts, such as SBA-Pr-SO3H, in solvent-free conditions for the reaction of benzoyl chlorides with amines presents an efficient and environmentally friendly route to benzamide (B126) derivatives. nih.gov

Flow Chemistry: Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov This technology is particularly well-suited for multistep syntheses and for reactions involving unstable intermediates. Future research could focus on developing a continuous flow process for the synthesis and subsequent functionalization of this compound, potentially leading to higher throughput and more consistent product quality.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly expanding field, offering high selectivity and mild reaction conditions. nanobioletters.com While specific biocatalysts for the direct synthesis of this compound have not been reported, the potential exists to engineer enzymes for this purpose. For example, enzymes could be developed to selectively hydroxylate the methyl group of a precursor or to catalyze the amidation step. Biocatalysis could provide a highly sustainable route to this and related compounds.

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery and development. For a molecule like this compound, computational modeling can provide profound insights into its potential biological activity and guide the design of new therapeutic agents. researchgate.netnih.gov

Molecular Docking and Pharmacophore Modeling: Molecular docking simulations can predict how a molecule like this compound and its derivatives might bind to the active site of a biological target, such as an enzyme or a receptor. consensus.appmdpi.comgoogle.comnih.govsigmaaldrich.com By understanding these binding interactions at an atomic level, researchers can predict the potential efficacy of a compound and identify key structural features responsible for its activity. Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, can further refine the design of new and more potent analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR models could be developed to predict their activity against various targets, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

In Silico Prediction of Physicochemical and Pharmacokinetic Properties: Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. acs.org By evaluating these properties in silico, researchers can identify potential liabilities early in the drug discovery pipeline and modify the chemical structure to improve the compound's drug-like characteristics.

Exploration of New Biological Targets and Therapeutic Areas

The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. This suggests that derivatives of this compound could be explored for a variety of therapeutic applications.

Central Nervous System Disorders: Substituted benzamides have a well-established history in the treatment of psychiatric disorders. Compounds like sulpiride (B1682569) and amisulpride (B195569) act as selective antagonists of dopamine (B1211576) D2 and D3 receptors and are used as antipsychotics and for the treatment of dysthymia. Future research could investigate whether derivatives of this compound exhibit similar activity at these receptors, potentially leading to new treatments for schizophrenia or depression.

Oncology: Several emerging cancer targets are inhibited by benzamide-containing molecules. These include:

Tubulin: Benzamide derivatives that target the colchicine (B1669291) binding site of tubulin can inhibit its polymerization, leading to mitotic arrest and apoptosis in cancer cells.

Smoothened (SMO) Receptor: The Hedgehog signaling pathway is implicated in several cancers, and benzamide derivatives have been developed as potent antagonists of the SMO receptor, a key component of this pathway.

Poly(ADP-ribose) polymerase-1 (PARP-1): PARP-1 inhibitors are a promising class of anticancer agents, and novel benzamide derivatives are being explored for this target. researchgate.net

Rho-associated kinase-1 (ROCK1): As a key regulator of various cellular processes, ROCK1 is an attractive therapeutic target in oncology, and benzamide-based inhibitors are under investigation. researchgate.net

Other Therapeutic Areas: The versatility of the benzamide scaffold extends to other diseases. For instance, fluorinated benzamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP) for the treatment of hyperlipidemia. sigmaaldrich.com Additionally, benzamide derivatives have shown promise as antimicrobial agents by targeting bacterial proteins like FtsZ. The potential for derivatives of this compound to act as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH) also warrants investigation.

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of new biological activities for derivatives of this compound can be greatly accelerated by leveraging high-throughput screening (HTS) and combinatorial chemistry techniques.

Combinatorial Libraries: The hydroxyl group of this compound provides a convenient handle for combinatorial diversification. By reacting this starting material with a large library of building blocks, a vast array of new compounds can be rapidly synthesized. This approach allows for the systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships.

DNA-Encoded Libraries (DELs): A particularly powerful approach is the use of DNA-encoded libraries, where each small molecule is tagged with a unique DNA barcode. This technology allows for the screening of billions of compounds against a biological target in a single experiment. The benzamide moiety is a common feature in scaffolds used for DEL synthesis. A library of derivatives based on this compound could be constructed and screened against a panel of targets to identify novel hits for drug discovery programs.

Development of Biocompatible Materials

The field of biomaterials is continually seeking new functional polymers for a range of biomedical applications, including drug delivery, tissue engineering, and medical devices. rsc.org The chemical functionalities present in this compound make it an intriguing candidate for incorporation into such materials.

Functional Monomers for Polymer Synthesis: The hydroxyl group of this compound can be utilized to incorporate it as a monomer into biodegradable polymers like polyesters. The resulting polymer would feature pendant N,N-dimethylbenzamide groups, which could modulate the material's physical, chemical, and biological properties. For example, the amide functionality could influence the polymer's solubility and hydrophilicity. mdpi.com

Hydrogel Formulation: Hydrogels are cross-linked polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for applications like controlled drug release and as scaffolds for tissue regeneration. researchgate.netconsensus.appmdpi.comacs.org The incorporation of monomers containing amide groups can affect the swelling properties of hydrogels. mdpi.com By functionalizing a polymer with this compound, it may be possible to create novel hydrogels with tailored properties for specific biomedical applications.

Q & A

Q. What are the optimal synthetic routes for 4-(hydroxymethyl)-N,N-dimethylbenzamide?

The synthesis typically involves two primary approaches:

- Coupling Agent Method : Reacting 4-(hydroxymethyl)benzoic acid with dimethylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

- Acid Chloride Route : Converting 4-(hydroxymethyl)benzoic acid to its acid chloride (via thionyl chloride or phosphorus oxychloride), followed by reaction with dimethylamine . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., dichloromethane or DMF), and temperature (0–25°C).

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm, dimethylamide protons at δ 2.8–3.2 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally related benzamides .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 194.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. Strategies include:

Q. What structure-activity relationship (SAR) insights exist for this compound in biological systems?

While direct studies are limited, analogues like quinazoline-derived benzamides suggest:

- Hydrophobic Interactions : The dimethylamide group enhances membrane permeability .

- Hydroxymethyl Role : This moiety may participate in hydrogen bonding with target proteins, as seen in enzyme inhibition assays . Comparative studies with N-(4-hydroxyphenyl)benzamide derivatives highlight the importance of substituent positioning .

Q. What are the critical safety considerations for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- Ventilation : Work in a fume hood to mitigate vapor exposure, especially during solvent removal steps .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acid chloride routes) before disposal .

Q. How can computational modeling enhance the study of this compound?

- Reactivity Prediction : Molecular docking (AutoDock Vina) identifies potential binding sites in biological targets .

- Thermodynamic Stability : Lattice energy calculations (via PIXEL method) assess crystal packing efficiency .

- Degradation Pathways : DFT-based transition state analysis predicts hydrolysis mechanisms under acidic/basic conditions .

Q. What reaction mechanisms govern the stability of this compound under varying pH conditions?

- Acidic Hydrolysis : The hydroxymethyl group may protonate, leading to ester formation or cleavage.

- Basic Conditions : The amide bond is susceptible to nucleophilic attack, forming carboxylate intermediates . Kinetic studies using HPLC or UV-Vis spectroscopy monitor degradation rates .

Q. How should this compound be stored to ensure long-term stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hygroscopic decomposition .

- Inert Atmosphere : Argon gas minimizes oxidation of the hydroxymethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。